molecular formula C23H23NO4 B2738342 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2127012-32-0

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B2738342
CAS No.: 2127012-32-0
M. Wt: 377.44
InChI Key: CVBBUCZBQNYYCK-UHFFFAOYSA-N
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Description

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorenyl group attached to a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid typically involves multi-step organic reactions. One common approach is the reaction of 6-azaspiro[3.4]octane-8-carboxylic acid with 9H-fluoren-9-ylmethyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the by-products.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorenyl group can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be performed on the carboxylic acid group to produce alcohols or other reduced forms.

  • Substitution: : The spirocyclic framework allows for substitution reactions at different positions, leading to a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized fluorenyl derivatives, reduced carboxylic acids, and substituted spirocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme-substrate interactions and to develop new biochemical assays. Its structural complexity allows for the exploration of biological pathways and mechanisms.

Medicine

In the medical field, derivatives of this compound are being investigated for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs for various diseases.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid

  • 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-2-carboxylic acid

  • 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid

Uniqueness

The uniqueness of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid lies in its spirocyclic structure and the presence of the fluorenyl group, which provides distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-21(26)20-12-24(14-23(20)10-5-11-23)22(27)28-13-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBBUCZBQNYYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2127012-32-0
Record name 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid
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